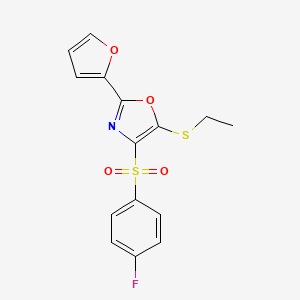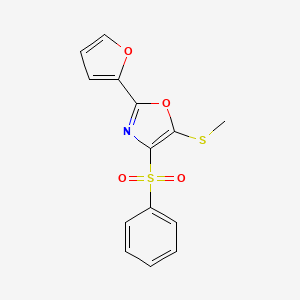![molecular formula C15H13BrN2O2 B10807516 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B10807516.png)
1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group, a furan ring, and a dihydropyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the furan ring: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where a furan boronic acid or ester is reacted with a brominated intermediate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of interest.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: The compound can be used in the development of new materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism by which 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: It might intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
- 1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
- 1-[5-(4-Methylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Comparison:
- Uniqueness: The presence of the bromine atom in 1-[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone can significantly influence its reactivity and biological activity compared to its chloro or methyl analogs. Bromine’s larger atomic size and higher electronegativity can lead to different steric and electronic effects, impacting the compound’s overall behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C15H13BrN2O2 |
|---|---|
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
1-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)18-14(15-3-2-8-20-15)9-13(17-18)11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3 |
Clé InChI |
VMSVKWUFPMKUOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B10807458.png)
![N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B10807460.png)
![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B10807467.png)
![6-(2,4-Dimethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B10807481.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B10807488.png)



![4-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B10807506.png)



![2-{[3-(4-Ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-2-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B10807532.png)
![ethyl [(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetate](/img/structure/B10807535.png)
